3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate is a complex organic compound featuring a boronic ester and a sulfurofluoridate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent to form the boronic ester.
Introduction of the Sulfurofluoridate Group: The boronic ester is then reacted with sulfur tetrafluoride (SF4) under controlled conditions to introduce the sulfurofluoridate group.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and improve safety when handling reactive gases like sulfur tetrafluoride.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate can undergo various chemical reactions, including:
Substitution Reactions: The sulfurofluoridate group can be substituted by nucleophiles, leading to the formation of new compounds.
Coupling Reactions: The boronic ester moiety can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols for substitution reactions.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions, typically under mild conditions with bases like potassium carbonate.
Major Products
Substituted Phenyl Derivatives: From nucleophilic substitution.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: The boronic ester group is useful in various catalytic processes.
Biology and Medicine
Drug Development:
Bioconjugation: The boronic ester can be used to attach biomolecules to surfaces or other molecules.
Industry
Materials Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate exerts its effects involves:
Molecular Targets: The boronic ester can interact with diols and other nucleophiles, forming stable complexes.
Pathways: In catalytic processes, it can facilitate the formation of carbon-carbon bonds through palladium-catalyzed mechanisms.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the sulfurofluoridate group but is widely used in organic synthesis.
Pinacolborane: Another boronic ester with different reactivity and applications.
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate is unique due to the presence of both boronic ester and sulfurofluoridate groups, offering a combination of reactivity that is not found in simpler boronic acids or esters.
This compound’s dual functionality makes it a versatile tool in synthetic chemistry, enabling the construction of complex molecules and materials with tailored properties.
Properties
CAS No. |
2075724-26-2 |
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Molecular Formula |
C12H16BFO5S |
Molecular Weight |
302.13 g/mol |
IUPAC Name |
2-(3-fluorosulfonyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H16BFO5S/c1-11(2)12(3,4)19-13(18-11)9-6-5-7-10(8-9)17-20(14,15)16/h5-8H,1-4H3 |
InChI Key |
IEOMPTLNZOZBLG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OS(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
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